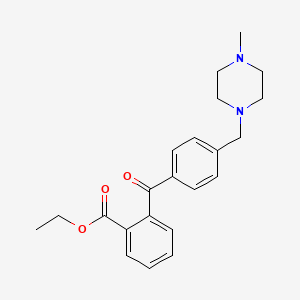

2-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone

Description

2-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative featuring a carboethoxy (ethyl ester) group at the 2-position and a 4-methylpiperazinomethyl substituent at the 4'-position of the benzophenone scaffold. Benzophenones are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . The carboethoxy group enhances solubility in organic solvents, while the 4-methylpiperazine moiety may improve bioavailability and target binding in medicinal applications .

Properties

IUPAC Name |

ethyl 2-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-7-5-4-6-19(20)21(25)18-10-8-17(9-11-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAGDAYZWDAENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642963 | |

| Record name | Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-52-3 | |

| Record name | Ethyl 2-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of benzophenone derivatives with piperazine derivatives. One common method involves the condensation of 4-methylpiperazine with a benzophenone derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and high yields .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzophenone core .

Scientific Research Applications

2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups (e.g., halogens, heterocycles) and their positions on the benzophenone core. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Electronic and Photochemical Behavior

Substituents significantly influence electronic properties:

- This contrasts with halogenated analogs (e.g., Cl, Br), which also act as EWGs but may increase photoreactivity .

- Piperazine vs. pyrrolidine: The 4-methylpiperazine group introduces a basic nitrogen, improving water solubility and interaction with biological targets compared to pyrrolidine derivatives .

- Photostability: Benzophenones with ester groups (e.g., EtBP) exhibit lower photostability than halogenated or hydroxylated derivatives, as per the order: DHM-BP > H-BP > BP > EtBP .

Research Findings and Gaps

- Key Findings:

- Gaps and Future Directions: Limited empirical data on the target compound’s biological activity. Photodegradation pathways and environmental persistence require further study .

Biological Activity

2-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a central benzophenone core substituted with a carboethoxy group and a 4-methylpiperazinomethyl group . The structural arrangement is significant as it influences the compound's interaction with biological targets. The synthesis typically involves several key steps:

- Formation of Benzophenone Core : Achieved via Friedel-Crafts acylation.

- Introduction of Carboethoxy Group : Conducted through esterification with ethyl chloroformate.

- Attachment of 4-Methylpiperazinomethyl Group : Involves nucleophilic substitution with 4-methylpiperazine.

These synthetic routes can be optimized for yield and purity using various reaction conditions, such as temperature and solvent choice .

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Notably, it shows structural similarity to Imatinib, a well-known tyrosine kinase inhibitor. The proposed mechanism involves:

- Binding to the ATP-binding site of the Bcr-Abl protein tyrosine kinase.

- Inhibition of kinase activity , leading to disrupted signaling pathways that promote cell survival and proliferation.

This action results in the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it is hypothesized to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways within the microbes.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Bcr-Abl inhibition |

| HeLa (Cervical) | 12 | Induction of apoptosis |

| A549 (Lung) | 18 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against several bacterial strains, including E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | >64 | No activity |

| S. aureus | 32 | Moderate activity |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in oncology and infectious disease management. Its mechanism of action through kinase inhibition positions it as a potential lead compound for drug development.

Future studies should focus on:

- In vivo efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic studies : Elucidating specific biochemical pathways affected by the compound.

- Safety profiles : Evaluating toxicity and side effects through comprehensive pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.